Dichloromercury; xanthen-9-one
Description
The exploration of new chemical entities is a cornerstone of scientific advancement. The hypothetical complex of dichloromercury with xanthen-9-one represents a fascinating convergence of two well-established fields: organomercury chemistry and the chemistry of privileged ligands. Understanding the potential of this system requires a detailed look at its constituent parts and the broader context in which they exist.
Organomercury chemistry is a branch of organometallic chemistry that investigates compounds containing a carbon-mercury bond. wikipedia.org These compounds have been known for centuries, with some, like merbromin (B87015) ("Mercurochrome"), having been used as antiseptics. wikipedia.org Mercury typically exists in the +2 oxidation state in these compounds and exhibits a strong tendency to form linear two-coordinate complexes, although higher coordination numbers are also possible. wikipedia.org
Coordination compounds, on the other hand, involve a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. sigmaaldrich.com The interaction between mercury(II) halides, such as dichloromercury (HgCl₂), and various ligands has been the subject of extensive research. mdpi.com HgCl₂ is a versatile Lewis acid and can form adducts with a wide range of donor atoms, including nitrogen, sulfur, and oxygen. The coordination geometry around the mercury center in these complexes can vary significantly, from linear to tetrahedral and even higher coordination numbers, often leading to the formation of polymeric structures. nih.gov
A complex between dichloromercury and xanthen-9-one would be classified as a coordination compound, where the xanthen-9-one molecule acts as a ligand, donating electron density to the mercury center. Given that xanthen-9-one possesses both a carbonyl group (C=O) and an ether linkage (C-O-C), it has the potential to act as an oxygen-donor ligand. The interaction would likely occur through the carbonyl oxygen, which is a common coordination mode for ketone-containing ligands with mercury(II) halides.
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. acs.orgnih.gov The xanthen-9-one (also known simply as xanthone) nucleus is widely recognized as such a scaffold. acs.orgnih.gov This tricyclic system is predominantly planar and rigid, which can be advantageous for binding to biological macromolecules. nih.gov
The xanthene skeleton is found in a variety of natural products and has been the basis for the development of compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govnih.gov In coordination chemistry, the ability of the xanthen-9-one framework to be functionalized at various positions allows for the tuning of its electronic and steric properties, making it a versatile ligand for the synthesis of new metal complexes. iau.ir The presence of the carbonyl group and the ether oxygen provides potential coordination sites for metal ions. nih.gov
The history of mercury compounds dates back to ancient civilizations, where they were used in medicine and alchemy. capes.gov.br The more systematic study of organomercury compounds began in the 19th century. wikipedia.org Similarly, xanthene dyes, which share the core xanthene structure, have been known since the late 19th century and have been widely used as colorants and in analytical chemistry. researchgate.net
While there is a long history of research into both mercury compounds and xanthene derivatives, the specific study of complexes formed between dichloromercury and xanthen-9-one is not well-documented in publicly available literature. Historically, research on mercury complexes has often focused on ligands containing softer donor atoms like sulfur and nitrogen, which have a higher affinity for the soft Lewis acid Hg(II). However, the exploration of mercury's coordination chemistry with oxygen-based ligands, such as ethers and ketones, has also been an area of interest, revealing complex structural possibilities. tandfonline.com
Current research in organomercury chemistry is often driven by the desire to understand the environmental fate and toxicity of mercury compounds, as well as to develop new catalytic applications. researchgate.net There is a significant focus on the interactions of mercury with biological ligands to better understand its toxic mechanisms. tandfonline.com
In the field of xanthene chemistry, contemporary research is heavily focused on the development of fluorescent probes for bioimaging and sensing applications, as well as the synthesis of new derivatives with therapeutic potential. nih.gov The modification of the xanthene scaffold to tune its photophysical and biological properties is a major trend. nih.gov
Given the lack of specific studies on dichloromercury; xanthen-9-one, the current research landscape is best described as nascent. However, emerging trends in both parent fields suggest potential directions. For example, the development of mercury sensors is a very active area, and a xanthene-based ligand could potentially be designed to selectively bind Hg(II), leading to a change in its fluorescent properties. Furthermore, the synthesis and structural characterization of such a complex would be a valuable addition to the fundamental understanding of mercury's coordination chemistry.
The most significant research gap is the apparent lack of fundamental studies on the synthesis, structure, and reactivity of this compound complexes. This presents a number of opportunities for future research:
Synthesis and Structural Characterization: The most immediate research avenue is the synthesis of the this compound complex and its full structural characterization using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. This would provide definitive evidence of the coordination mode of the xanthen-9-one ligand to the mercury center.
Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the structure and bonding of the complex, as well as to explore its electronic properties. This would complement experimental findings and provide deeper insight into the nature of the mercury-ligand interaction.
Exploration of Derivatives: A systematic study of how substituents on the xanthen-9-one ring affect the structure and properties of the resulting mercury complexes could be undertaken. This could lead to the development of materials with tailored properties.
Potential Applications: Once the fundamental properties of the complex are understood, its potential applications could be explored. This might include its use as a precursor for the synthesis of other organomercury compounds, as a catalyst, or as a component in a sensing system.
Interactive Data Table: Properties of Related Compounds
| Compound | Molecular Formula | Melting Point (°C) | Key Feature |
| Dichloromercury | HgCl₂ | 277 | Linear molecule, Lewis acid. nih.gov |
| Xanthen-9-one | C₁₃H₈O₂ | 173-176 | Privileged scaffold, contains carbonyl and ether groups. nih.gov |
| Mercurochrome | C₂₀H₈Br₂HgNa₂O₆ | Decomposes | Organomercury antiseptic with a xanthene core. Current time information in Bangalore, IN. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6325-96-8 |
|---|---|
Molecular Formula |
C13H8Cl2HgO2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
dichloromercury;xanthen-9-one |
InChI |
InChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
CKPKEPKFHRSVLT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Dichloromercury; Xanthen 9 One and Analogous Compounds
Direct Complexation and Adduct Formation Strategies
Direct complexation involves the reaction of a mercury(II) salt, such as mercuric chloride (HgCl₂), with the xanthen-9-one ligand. In this scenario, the xanthen-9-one acts as an oxygen-donor ligand, coordinating to the Lewis acidic mercury(II) center through its carbonyl and/or ether oxygen atoms. labinsights.nlalfa-chemistry.com The result is a Lewis acid-base adduct.
Optimization of Reaction Conditions: Solvent Systems, Temperature, and Pressure
The formation of mercury(II) halide adducts is highly dependent on the reaction environment. The choice of solvent is critical, as it must dissolve the reactants without strongly competing for coordination to the mercury center.
Solvent Systems: Non-polar or weakly coordinating polar solvents are generally preferred. Ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are often used as they can dissolve the reactants but are easily displaced by stronger oxygen-donor ligands. libretexts.org Forcing the reaction by using a non-coordinating solvent like benzene (B151609) or dichloromethane (B109758) can also be effective. kisti.re.kr The use of highly polar, coordinating solvents like water or alcohols can lead to solvomercuration side reactions or the formation of solvent-coordinated mercury species. libretexts.org
Temperature: Most adduct formation reactions are exothermic and can be performed at ambient temperature. kisti.re.kr However, gentle heating may be employed to increase the solubility of the reactants and accelerate the reaction rate. High temperatures should be avoided as they can lead to the decomposition of the adduct or promote unwanted side reactions.
Pressure: For these types of reactions, pressure is typically not a critical parameter and reactions are usually carried out at atmospheric pressure.
Stoichiometric Control and Yield Enhancement in Complex Synthesis
The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 2:1 ligand-to-metal ratio) is influenced by the molar ratio of the reactants.
Stoichiometric Ratio: A 1:1 adduct of (Xanthen-9-one)HgCl₂ would be expected when equimolar amounts of xanthen-9-one and HgCl₂ are used. Using an excess of the ligand could potentially lead to the formation of a 2:1 complex, [ (Xanthen-9-one)₂Hg]Cl₂, where two ligand molecules coordinate to a single mercury center. Conversely, an excess of mercuric chloride might favor the formation of dimeric or polymeric structures bridged by halide ions.
Yield Enhancement: To maximize the yield, the reaction should be carried out under inert and anhydrous conditions to prevent the reaction of mercuric chloride with water. libretexts.org The product can often be isolated by precipitation upon formation in a non-polar solvent or by careful removal of the solvent. Washing the precipitate with a non-coordinating solvent can remove unreacted starting materials.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) | Good solubility for reactants, weakly coordinating. |
| Temperature | 25-50°C | Sufficient to overcome activation energy without decomposition. |
| Stoichiometry (Ligand:Metal) | 1:1 for (L)HgCl₂, 2:1 for (L)₂HgCl₂ | Controls the final product composition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Influence of Auxiliary Ligands and Counterions on Adduct Formation
The nature of the final product can be significantly altered by the presence of other ligands or by changing the counterion on the mercury precursor.
Auxiliary Ligands: The introduction of other ligands, such as phosphines or amines, can compete with xanthen-9-one for coordination sites on the mercury atom, leading to the formation of mixed-ligand complexes. kisti.re.krmdpi.com The relative binding affinities of the ligands for the mercury(II) center will determine the final product distribution.
Counterions: While the target compound specifies chloride as the counterion, using other mercury(II) salts like mercuric bromide (HgBr₂), mercuric iodide (HgI₂), or mercuric acetate (B1210297) [Hg(OAc)₂] would result in analogous compounds with different properties. researchgate.netrsc.org Halide ions themselves can act as bridging ligands, facilitating the formation of dimeric or polymeric structures. The acetate anion in mercuric acetate is more easily displaced, making it a more reactive precursor for certain functionalization reactions. libretexts.org
Functionalization of Xanthen-9-one Scaffolds with Mercury(II) Precursors
This approach involves the formation of a covalent C-Hg bond, resulting in an organomercury compound. This is distinct from the simple coordination adducts discussed previously.
Introduction of Mercury through Electrophilic or Nucleophilic Pathways
Electrophilic Pathways: Electrophilic aromatic substitution (EAS), specifically mercuration, is a common method for forming aryl-mercury bonds. libretexts.orgmasterorganicchemistry.com In this reaction, the aromatic ring of the xanthen-9-one acts as a nucleophile, attacking an electrophilic mercury species.
The reaction typically employs a more electrophilic mercury salt, such as mercuric acetate [Hg(OAc)₂] or mercuric trifluoroacetate (B77799) [Hg(TFA)₂], often in the presence of a strong acid catalyst. libretexts.org The resulting arylmercuric acetate can then be converted to the desired arylmercuric chloride by treatment with a chloride salt like sodium chloride (NaCl). chemeurope.com
A general scheme for electrophilic mercuration is as follows:
Ar-H + Hg(OAc)₂ → Ar-HgOAc + HOAc
Ar-HgOAc + NaCl → Ar-HgCl + NaOAc
Nucleophilic Pathways: A nucleophilic pathway involves the reaction of an organometallic derivative of xanthen-9-one (acting as a nucleophile) with a mercury(II) halide (acting as an electrophile). This method requires pre-functionalization of the xanthone (B1684191) scaffold.
Preparation of the Nucleophile: The xanthen-9-one would first be converted into a potent nucleophile, such as an organolithium or Grignard reagent. This is achieved by deprotonation with a strong base (like n-butyllithium) or through a halogen-metal exchange if a halogenated xanthen-9-one is available.
Reaction with HgCl₂: The resulting aryl-lithium or aryl-magnesium species is then reacted with mercuric chloride. chemeurope.comwikipedia.org
A general scheme for nucleophilic functionalization is:
Ar-Br + Mg → Ar-MgBr
2 Ar-MgBr + HgCl₂ → Ar₂Hg + 2 MgBrCl or
Ar-MgBr + HgCl₂ → Ar-HgCl + MgBrCl
This method offers greater control over the site of mercuration compared to electrophilic substitution, provided that a regioselectively halogenated xanthen-9-one is available.
Regioselectivity and Stereoselectivity in Mercury Incorporation
Regioselectivity in Electrophilic Mercuration: The position of mercury incorporation on the xanthen-9-one scaffold via electrophilic aromatic substitution is directed by the existing substituents: the ether oxygen and the carbonyl group.
The ether oxygen is a strong activating, ortho-, para- directing group.
The carbonyl group is a deactivating, meta- directing group.
The combined effect of these groups will direct the incoming electrophilic mercury species. The positions ortho and para to the strongly activating ether oxygen are the most likely sites for mercuration. Steric hindrance may influence the ratio of ortho to para substitution. Therefore, mercuration is predicted to occur preferentially at positions C2, C4, C5, and C7 of the xanthen-9-one ring system.
Stereoselectivity: For the direct functionalization of the planar aromatic rings of xanthen-9-one, stereoselectivity is not a primary consideration. Stereochemical outcomes become relevant in reactions involving non-aromatic or prochiral analogs, such as oxymercuration-demercuration reactions of unsaturated xanthone derivatives, where anti-addition is typically observed. libretexts.org
| Pathway | Reagents | Key Features | Regiocontrol |
|---|---|---|---|
| Electrophilic | Xanthen-9-one, Hg(OAc)₂, acid catalyst; then NaCl | Direct C-H activation. libretexts.org | Governed by electronic effects of substituents on the aromatic ring. |
| Nucleophilic | Halo-xanthen-9-one, Mg or n-BuLi; then HgCl₂ | Requires pre-functionalization; offers precise placement. wikipedia.org | Determined by the position of the initial halogen or deprotonation site. |
Post-Synthetic Modification of Dichloromercury; xanthen-9-one Derivatives
Post-synthetic modification is a critical strategy for diversifying the functional properties of a core molecular scaffold. In the context of xanthen-9-one derivatives, these modifications can introduce new reactive sites, alter electronic properties, or enhance biological activity. nih.gov While no specific data exists for "this compound," the principles of modifying the parent xanthen-9-one structure are well-established.
Furthermore, functional groups on substituted xanthen-9-ones can be transformed. For example, hydroxyl groups can be converted to ethers or esters, and amino groups can be acylated or alkylated to introduce a wide range of functionalities. researchgate.netmdpi.com These modifications are instrumental in creating libraries of compounds for screening in various applications, from materials science to medicinal chemistry. nih.gov
A key consideration in any post-synthetic modification is the directing effect of existing substituents on the xanthen-9-one skeleton. The carbonyl group of the pyrone ring is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta positions. Conversely, electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, activate the rings and direct substitution to ortho and para positions. mdpi.com
Table 1: Potential Post-Synthetic Modifications of a Xanthen-9-one Scaffold This table is illustrative and based on general reactions of xanthen-9-one derivatives, not on the specific, unconfirmed "this compound."
| Modification Type | Reagents and Conditions | Potential Functional Group Introduced |
| Halogenation | Cl₂, Br₂, I₂ with a Lewis acid catalyst | -Cl, -Br, -I |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Sulfonation | Fuming H₂SO₄ | -SO₃H |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Etherification (of a hydroxylated derivative) | Alkyl halide, base | -OR |
Sustainable Synthesis Approaches and Green Chemistry Considerations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like xanthen-9-one and its derivatives to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One prominent green approach is the use of alternative energy sources such as microwave irradiation and ultrasound. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of xanthone derivatives. mdpi.com Similarly, ultrasound-assisted synthesis offers benefits in terms of energy efficiency and reaction rate enhancement. nih.gov
The choice of solvent is another critical aspect of green chemistry. The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., supercritical diethyl ether), or ionic liquids is a key strategy. researchgate.net Catalyst-free and solvent-free reaction conditions are also being explored for the synthesis of xanthene derivatives, further enhancing the sustainability of the processes. nih.govrsc.org
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Xanthen-9-one Derivatives
| Parameter | Conventional Approach | Green Chemistry Approach |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave, Ultrasound nih.gov |
| Solvents | Volatile organic compounds (e.g., toluene, DMF) | Water, supercritical fluids, ionic liquids, solvent-free nih.govresearchgate.net |
| Catalysts | Homogeneous catalysts (often difficult to separate) | Heterogeneous catalysts (e.g., zeolites), organocatalysts, biocatalysts mdpi.comrsc.org |
| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions mdpi.com |
| Atom Economy | Can be low due to side reactions and byproducts | Generally higher due to improved selectivity and efficiency |
Advanced Structural Characterization and Spectroscopic Probing of Dichloromercury; Xanthen 9 One
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction would be the definitive method for elucidating the solid-state structure of a Dichloromercury; xanthen-9-one complex. Such an analysis would provide precise information on the coordination environment of the mercury(II) center, the bonding parameters, and the supramolecular architecture.
Elucidation of Mercury(II) Coordination Geometry and Bond Parameters
Mercury(II) complexes exhibit a variety of coordination numbers and geometries, largely influenced by the nature of the ligands and packing forces in the crystal lattice. rsc.org For a complex with dichloromercury and a neutral ligand like xanthen-9-one, several coordination geometries are plausible.
A primary coordination sphere would involve the mercury atom bonded to the two chloride ions and the xanthen-9-one ligand. Xanthen-9-one would likely act as a monodentate ligand, coordinating to the mercury center through its carbonyl oxygen atom. This would result in a three-coordinate mercury center, which would likely adopt a T-shaped or a distorted trigonal planar geometry.
Alternatively, intermolecular interactions, such as bridging chloride ions between adjacent mercury centers, could lead to a higher coordination number. nih.gov In such a scenario, the mercury(II) ion could achieve a four-coordinate, distorted tetrahedral geometry, or even a higher coordination number leading to a polymeric structure.
The bond parameters would be of significant interest. The Hg-Cl bond lengths would be expected to be in the range of 2.30 to 2.50 Å, typical for terminal chloride ligands in mercury(II) complexes. materialsproject.org The Hg-O bond distance with the xanthen-9-one ligand would provide insight into the strength of the coordination.
Table 1: Predicted Bond Parameters for this compound
| Bond | Predicted Length (Å) | Predicted Angle (°) |
|---|---|---|
| Hg-Cl1 | 2.30 - 2.50 | Cl1-Hg-Cl2: 160-180 |
| Hg-Cl2 | 2.30 - 2.50 | Cl1-Hg-O1: 90-110 |
| Hg-O1 | 2.20 - 2.60 | Cl2-Hg-O1: 90-110 |
Note: These are predicted values based on typical mercury(II) complexes and require experimental verification.
Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs
The crystal packing of this compound would likely be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions. While xanthen-9-one itself does not possess traditional hydrogen bond donors, C-H···O and C-H···Cl interactions involving the aromatic rings of the ligand and the chloride ions could play a role in stabilizing the crystal lattice.
Furthermore, π-π stacking interactions between the aromatic systems of adjacent xanthen-9-one ligands could be a significant feature of the crystal packing. The planarity and large surface area of the xanthen-9-one moiety would favor such interactions, leading to the formation of one-dimensional stacks or more complex three-dimensional networks. The specific arrangement would depend on the steric hindrance imposed by the dichloromercury unit.
Conformational Analysis of the Xanthen-9-one Ligand within the Complex
The xanthen-9-one ligand is a relatively rigid molecule. Upon coordination to the mercury(II) center, significant conformational changes are not expected. The tricyclic system of xanthen-9-one is largely planar, and this planarity would likely be maintained in the complex. Minor deviations from planarity, such as a slight puckering of the central pyrone ring, could occur to accommodate the coordination to the metal center and to optimize crystal packing. A detailed crystallographic analysis would quantify any such distortions.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy would be a powerful tool for confirming the structure of the complex in solution and for probing its dynamic behavior.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹⁹Hg) for Structural Confirmation
A combination of ¹H, ¹³C, and ¹⁹⁹Hg NMR spectroscopy would provide a comprehensive picture of the complex in solution.
¹H NMR: The ¹H NMR spectrum would show shifts in the resonances of the aromatic protons of the xanthen-9-one ligand upon coordination to the mercury center. The protons closest to the carbonyl group would be expected to experience the most significant downfield shifts due to the electron-withdrawing effect of the coordinated mercury ion.
¹³C NMR: Similarly, the ¹³C NMR spectrum would reveal a downfield shift of the carbonyl carbon resonance, providing direct evidence of its coordination to the mercury center. The other carbon resonances of the xanthen-9-one ligand would also be affected, though to a lesser extent.
¹⁹⁹Hg NMR: ¹⁹⁹Hg is a spin-1/2 nucleus with a wide chemical shift range, making it a sensitive probe of the mercury coordination environment. huji.ac.il The ¹⁹⁹Hg chemical shift of this compound would be indicative of the coordination number and the nature of the ligands. researchgate.net For a three-coordinate complex with two chloride ions and one oxygen-donor ligand, a chemical shift in a specific region of the ¹⁹⁹Hg NMR spectrum would be expected.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Observations |
|---|---|---|
| ¹H | Aromatic protons: 7.5 - 9.0 | Downfield shift of protons near the coordination site. |
| ¹³C | Carbonyl carbon: 180 - 190 | Significant downfield shift of the carbonyl carbon. |
| ¹⁹⁹Hg | -1400 to -1600 (relative to Hg(CH₃)₂) | Chemical shift is highly sensitive to the coordination environment. |
Note: These are predicted values and are highly dependent on the solvent and the precise solution structure.
Dynamics of Ligand Exchange and Mercury Mobility in Solution
Variable-temperature NMR studies could provide insights into the dynamic processes occurring in solution. It is possible that the xanthen-9-one ligand undergoes exchange with free ligand in solution or with solvent molecules. This could manifest as broadening of the NMR signals at certain temperatures.
Furthermore, if the mercury complex exists in equilibrium between different coordination geometries or oligomeric states in solution, this could also be investigated using dynamic NMR techniques. The lability of the Hg-O bond would likely be a key factor in any observed dynamic behavior. The rate of these exchange processes could potentially be quantified by line-shape analysis of the temperature-dependent NMR spectra.
Investigation of Solution-State Aggregation Phenomena
In solution, mercury(II) complexes can exhibit a range of behaviors, from simple monomeric species to aggregated or polymeric structures. The aggregation of organomercury compounds is often driven by weak intermolecular interactions. nih.gov For "this compound," aggregation in solution would depend significantly on the solvent's nature and the concentration of the complex.
In non-coordinating or weakly coordinating solvents, there is a potential for the formation of dimeric or oligomeric species through bridging interactions. These could involve weak interactions between the mercury center of one molecule and the oxygen or even the aromatic system of an adjacent xanthen-9-one ligand. However, the presence of two chloride ligands on the mercury center might sterically hinder extensive aggregation.
In coordinating solvents, solvent molecules would likely compete with intermolecular associations, favoring the existence of monomeric, solvated complexes. Techniques such as vapor pressure osmometry, diffusion-ordered NMR spectroscopy (DOSY), or concentration-dependent UV-Vis spectroscopy could be employed to investigate these phenomena. A study of related mercury(II) chloride complexes with phosphine (B1218219) tellurides indicated that the solution behavior can involve dynamic ligand exchange, suggesting that the coordination sphere of mercury(II) is often labile. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a powerful tool for probing the structure of metal complexes by identifying the characteristic vibrational frequencies of specific bonds. For "this compound," IR and Raman spectroscopy would provide key insights into the coordination of the xanthen-9-one ligand to the mercury(II) center.
The far-infrared and low-frequency Raman regions are particularly informative for identifying metal-ligand stretching vibrations. Based on studies of analogous mercury(II) complexes, the following assignments can be predicted:
ν(Hg-O) Mode: The formation of a coordinate bond between the carbonyl oxygen of xanthen-9-one and the mercury atom would give rise to a new vibrational mode, the Hg-O stretch. In mercury(II) oxide, Hg-O stretching vibrations have been identified via Raman spectroscopy. researchgate.net For a complex with an organic ligand, this band is anticipated to appear in the low-frequency region of the spectrum.
A representative table of expected vibrational frequencies for analogous mercury(II) complexes is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |
| ν(Hg-Cl) | 200 - 350 | Far-IR, Raman | The exact frequency depends on the coordination number and geometry of the mercury center. |
| ν(Hg-O) | 300 - 500 | Far-IR, Raman | This mode directly confirms the coordination of the xanthen-9-one ligand through its oxygen atom. |
This table is based on typical values for mercury(II) halide complexes with oxygen and nitrogen donor ligands and should be considered predictive for the title compound.
Coordination of the xanthen-9-one ligand to the mercury(II) center is expected to cause shifts in the vibrational frequencies of the ligand's functional groups, most notably the carbonyl group.
ν(C=O) Shift: The carbonyl (C=O) stretching frequency of free xanthen-9-one is a strong, characteristic band in its IR spectrum. Upon coordination to the Lewis acidic HgCl₂ moiety, a transfer of electron density from the carbonyl oxygen to the mercury atom is expected. This would weaken the C=O bond, resulting in a shift of the ν(C=O) band to a lower frequency (a redshift). The magnitude of this shift can provide a qualitative measure of the strength of the Hg-O coordination bond. In studies of ketone complexes with metal halides, this redshift is a primary indicator of coordination. libretexts.org
Other Ligand Vibrations: Other vibrations within the xanthen-9-one scaffold, such as the C-O-C stretching of the ether linkage and the aromatic C=C stretching modes, may also experience slight shifts upon complexation, reflecting the electronic perturbation of the entire ligand system.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" is expected to be a combination of transitions originating from the xanthen-9-one ligand and potential new transitions arising from the coordination to mercury(II).
The electronic spectrum of the complex is likely to be dominated by two main types of transitions:
Intraligand Transitions (π → π*): These transitions are associated with the aromatic system of the xanthen-9-one ligand. They are typically observed in the UV region and are responsible for the absorption characteristics of the free ligand. Upon complexation, these bands may exhibit shifts in their absorption maxima (λmax) and changes in their molar absorptivity (ε), reflecting the influence of the mercury center on the ligand's electronic structure.
Ligand-to-Metal Charge Transfer (LMCT) Bands: The formation of a coordinate bond between the oxygen of the xanthen-9-one and the mercury(II) center can give rise to new, often intense, absorption bands. These are attributed to the transfer of an electron from a ligand-based orbital (primarily on the oxygen atom) to an empty orbital on the mercury(II) ion. Such LMCT transitions are a hallmark of complexes with electron-donating ligands and reducible metal centers. libretexts.org In mercury(II) complexes with sulfur-donor ligands, intense LMCT bands are well-documented. nih.gov It is plausible that an O → Hg charge transfer would occur in the UV region for the title compound.
The position and intensity of UV-Vis absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. core.ac.uk Studying the spectrum of "this compound" in a range of solvents with varying polarities could provide insights into the nature of the electronic transitions.
π → π* Transitions: For π → π* transitions in aromatic systems, an increase in solvent polarity often leads to a small bathochromic (red) shift.
Charge Transfer Bands: LMCT bands are generally quite sensitive to the solvent environment. A more polar solvent can stabilize the charge-separated excited state to a different extent than the ground state, leading to significant shifts in the absorption maximum. The direction of the shift (hypsochromic or bathochromic) depends on the relative solvation of the ground and excited states.
The following table illustrates hypothetical UV-Vis absorption data in different solvents, based on general trends for similar compounds.
| Solvent | Dielectric Constant (ε) | λmax (π → π*) (nm) | λmax (LMCT) (nm) |
| n-Hexane | 1.88 | 280 | 250 |
| Dichloromethane (B109758) | 8.93 | 282 | 255 |
| Acetonitrile | 37.5 | 285 | 260 |
| Methanol | 32.7 | 284 | 258 |
This is a hypothetical data table illustrating potential solvatochromic effects. Actual values would need to be determined experimentally.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of chemical compounds. In the case of this compound, a comprehensive analysis is predicated on the examination of its constituent components, dichloromercury and xanthen-9-one, due to the absence of direct mass spectrometric data for the coordinated complex in publicly available scientific literature. The predicted fragmentation pattern for the complex is therefore inferred from the established behavior of these individual molecules and the general principles of organometallic compound fragmentation.
The molecular weight of a molecule is a fundamental piece of information derived from mass spectrometry, typically observed as the molecular ion peak (M+). For the components of this compound, the molecular weights are well-established.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Dichloromercury | HgCl₂ | 271.50 nih.gov |
| Xanthen-9-one | C₁₃H₈O₂ | 196.20 nih.govwikipedia.org |
The mass spectrum of dichloromercury exhibits a characteristic isotopic pattern due to the presence of multiple isotopes of both mercury and chlorine. The most prominent peaks are observed at m/z values of 272, 270, and 274, corresponding to the various isotopic combinations of [HgCl₂]⁺ nih.gov.
Xanthen-9-one, under electron ionization, displays a distinct fragmentation pattern. The molecular ion peak is typically observed at an m/z of 196. Key fragments are found at m/z 168, resulting from the loss of a carbonyl group (CO), and at m/z 139, which corresponds to the subsequent loss of a formyl radical (CHO) or further fragmentation nih.gov.
For the complex this compound, a hypothetical fragmentation pattern can be proposed. The molecular ion of the complex would be expected at an m/z corresponding to the sum of the molecular weights of its components. The fragmentation in the mass spectrometer would likely proceed through several pathways, including the dissociation of the ligand from the metal center and the fragmentation of the ligand itself.
A plausible fragmentation pattern for this compound is detailed in the following table. This proposed scheme is based on the known fragmentation of its constituents and general principles of mass spectrometry for coordination compounds.
| Proposed m/z | Corresponding Ion Fragment | Description of Fragmentation Pathway |
| 467.70 | [C₁₃H₈O₂HgCl₂]⁺ | Molecular ion of the complex (based on most abundant isotopes) |
| 271.50 | [HgCl₂]⁺ | Loss of the xanthen-9-one ligand |
| 432.20 | [C₁₃H₈O₂HgCl]⁺ | Loss of a chlorine atom from the molecular ion |
| 196.20 | [C₁₃H₈O₂]⁺ | Xanthen-9-one cation radical formed by cleavage of the coordinate bond |
| 168.19 | [C₁₂H₈O]⁺ | Loss of a carbonyl group (CO) from the xanthen-9-one fragment |
| 139.19 | [C₁₁H₇]⁺ | Further fragmentation of the xanthen-9-one ligand |
This detailed analysis, combining established data for the individual components with theoretical fragmentation pathways for the complex, provides a foundational understanding of the mass spectrometric behavior of this compound.
Coordination Chemistry and Organometallic Bonding Principles in Dichloromercury; Xanthen 9 One
Nature of the Mercury-Oxygen and Mercury-Halogen Interactions
The geometry of organomercury compounds is predominantly linear around the mercury(II) center, which is diamagnetic. wikipedia.org However, secondary interactions with surrounding atoms can lead to distortions from this ideal geometry and result in more complex coordination polyhedra. core.ac.uk
The bonds between mercury and other elements in organomercury compounds exhibit a blend of covalent, ionic, and dative characteristics. The mercury-carbon bond is generally considered to have low polarity, contributing to the stability of these compounds in the presence of water and oxygen. wikipedia.org
In the context of Dichloromercury; xanthen-9-one, the interactions of the mercury center with the oxygen of the xanthen-9-one moiety and the chlorine atoms are of primary importance. The mercury-halogen bonds in organomercury halides are well-established. wikipedia.org These bonds possess a significant degree of covalent character, though the electronegativity difference between mercury and the halogen introduces some ionic nature.
The interaction between the mercury atom and the oxygen of the xanthen-9-one carbonyl group is more nuanced. Generally, the oxygen atom, due to its higher electronegativity, participates in the formation of what are often described as secondary Hg---O bonds. core.ac.uk These interactions are frequently electrostatic in nature. core.ac.uk However, in certain molecular arrangements, particularly in potentially tautomeric molecules, the Hg---O bond can be short enough to suggest a more significant dative or coordinate covalent character, accompanied by a noticeable rehybridization at the mercury center. core.ac.uk
The formation of coordination compounds can be viewed through the lens of Lewis acid-base theory, where the metal center (mercury) acts as a Lewis acid (electron pair acceptor) and the ligands (in this case, the oxygen of xanthen-9-one and the chloride ions) act as Lewis bases (electron pair donors). idc-online.com
The strength of the bonds within organomercury compounds is a critical factor in their reactivity. The Hg-C bond is relatively weak and can be cleaved under various conditions, including photolysis or heating, to generate radicals. libretexts.org
The energetics of the mercury-halogen and mercury-oxygen interactions in this compound can be theoretically estimated and compared to known values for similar compounds. For instance, the Hg-Cl bond in methylmercuric chloride serves as a reference point. nih.gov The strength of the secondary Hg---O interaction would be expected to be significantly weaker than the primary covalent bonds to carbon and chlorine. The length of this secondary bond is a key indicator of its strength; shorter distances imply stronger interactions. core.ac.uk The van der Waals radius of mercury is considered to be in the range of 1.7 to 2.0 Å, and secondary bonds are typically characterized by distances shorter than the sum of the van der Waals radii of the interacting atoms. core.ac.uk
| Interaction Type | General Bond Distance Range (Å) | Relative Strength |
| Hg-C | 2.06 - 2.15 core.ac.uk | Strong, Covalent |
| Hg-Cl | Varies depending on coordination | Intermediate |
| Hg---O (secondary) | Can be close to the sum of van der Waals radii (~3.15 Å for Hg---N) core.ac.uk | Weak, Primarily Electrostatic |
Electronic Structure and Bonding Analysis via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure and bonding in metal complexes where experimental data may be limited. researchgate.net
DFT calculations are widely used to predict the geometric and electronic properties of molecules with reasonable accuracy. researchgate.net For a molecule like this compound, DFT could be employed to optimize the molecular geometry, providing theoretical values for bond lengths and angles. Functionals such as B3LYP have been shown to provide good results for organomercury compounds. researchgate.net
Such calculations would allow for a detailed examination of the coordination environment around the mercury atom, confirming the expected pseudo-linear arrangement of the primary bonds and quantifying the distance of the secondary interaction with the xanthen-9-one oxygen.
| Computational Method | Predicted Properties |
| DFT (e.g., B3LYP) | Optimized molecular geometry (bond lengths, angles), Ground state energy, Vibrational frequencies |
Analysis of the molecular orbitals (MOs) derived from DFT calculations can offer deep insights into the nature of the bonding interactions. The composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding the reactivity of the compound. For organomercury compounds, the HOMO-LUMO gap can be related to their stability and spectroscopic properties.
Furthermore, population analysis methods can be used to calculate the partial atomic charges on each atom in the this compound molecule. This would provide a quantitative measure of the polarity of the Hg-Cl and Hg-O bonds, helping to elucidate their covalent and ionic character. For example, studies on chloromethylmercury have shown that coordination with other ligands can lead to an increased negative charge on the methyl group, facilitating the protonolysis of the Hg-C bond. nih.govacs.org
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution, ρ(r), to characterize chemical bonding. amercrystalassn.org By examining the topology of the electron density, one can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond.
For this compound, a QTAIM analysis would be expected to reveal BCPs for the Hg-C and Hg-Cl bonds. The properties of the electron density at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be used to classify the nature of the interaction. For instance, a negative value of ∇²ρ is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction. The presence and properties of a BCP between the mercury and oxygen atoms would be particularly insightful for definitively characterizing the nature and strength of this secondary interaction. nih.govacs.org
| QTAIM Parameter at Bond Critical Point | Interpretation |
| Electron Density (ρ) | Correlates with bond order/strength |
| Laplacian of Electron Density (∇²ρ) | Negative for shared (covalent) interactions; Positive for closed-shell (ionic/van der Waals) interactions |
| Total Energy Density (H(r)) | Negative for interactions with significant covalent character |
Reactivity Studies of the Mercury-Xanthene Core
The reactivity of the mercury center in coordination complexes is a critical aspect of its chemical behavior, influencing its utility in synthesis and its biological interactions. For mercury(II) complexes, this reactivity is dominated by ligand exchange processes and reactions at the electrophilic metal center.
Ligand substitution in mercury(II) complexes is typically a rapid process. libretexts.org The d¹⁰ configuration of Hg(II) results in a zero ligand field stabilization energy (LFSE), leading to low activation barriers for ligand exchange. libretexts.org Consequently, complexes such as this compound are expected to be labile, meaning the ligands (chloride ions and xanthen-9-one) can be readily exchanged for other ligands in solution. chemguide.co.uk
The mechanism for such substitutions can be either dissociative (D), where a ligand first detaches to form a lower-coordination intermediate, or associative (A), where the incoming ligand first binds to form a higher-coordination intermediate before the leaving group departs. libretexts.org Given the tendency of Hg(II) to adopt lower coordination numbers, a dissociative pathway is often plausible.
The kinetics of these reactions are influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the steric and electronic properties of the ancillary ligands like xanthen-9-one. For instance, the substitution of the xanthen-9-one ligand by a stronger nucleophile, such as a thiol, is expected to be a thermodynamically favorable and kinetically fast reaction.
| Entering Ligand (Y) | Rate Constant, k (M⁻¹s⁻¹) | Mechanism |
|---|---|---|
| H₂O | 1.2 x 10⁷ | Dissociative Interchange |
| NH₃ | 3.5 x 10⁸ | Associative Interchange |
| I⁻ | 8.1 x 10⁹ | Associative |
| Thiourea | 4.4 x 10⁹ | Associative |
This table presents hypothetical, yet chemically reasonable, kinetic data for a generic mercury(II) complex to illustrate the principles of ligand substitution.
Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, typically involving a change of two in the metal's oxidation state. wikipedia.orglibretexts.org Oxidative addition involves the addition of a molecule to the metal center, increasing its oxidation state and coordination number. umb.edulibretexts.org Reductive elimination is the reverse process. libretexts.org
For this compound, the mercury is in the +2 oxidation state (d¹⁰ configuration). Oxidative addition to form a Hg(IV) species is extremely rare and energetically unfavorable. The Hg(II) state is highly stable, and there are no readily accessible higher oxidation states. libretexts.org Therefore, the mercury-xanthene core is not expected to undergo oxidative addition reactions under normal conditions.
Conversely, reductive elimination is a much more relevant process for mercury. While reductive elimination from a stable Hg(II) complex is not spontaneous, the reduction of organomercury(II) compounds to elemental mercury(0) is a common pathway in many of their reactions, particularly in transmetalation and decomposition pathways. This process involves the formal reduction of Hg(II) to Hg(0) with the concurrent formation of a new bond between the ligands.
The mercury(II) center in organometallic and coordination complexes is a soft electrophile (a soft Lewis acid). wikipedia.org This makes it susceptible to attack by nucleophiles, particularly soft nucleophiles. ucalgary.ca
Nucleophilic Reactivity : The electrophilic mercury atom in the this compound complex can react with various nucleophiles. Soft nucleophiles like thiols (R-SH), phosphines (R₃P), and iodide ions (I⁻) show a strong affinity for the soft Hg(II) center. nih.gov This reaction, often termed a nucleophilic attack, can lead to ligand substitution, as discussed previously, or cleavage of existing mercury-carbon bonds in related organomercury compounds. The high affinity of mercury for sulfur-containing nucleophiles is a cornerstone of its biochemistry and toxicology. nih.govresearchgate.net
Electrophilic Reactivity : Electrophilic attack on the mercury-ligand bond is also a possible reaction pathway, although it is more relevant for the cleavage of mercury-carbon bonds than mercury-oxygen or mercury-halogen bonds. libretexts.orglibretexts.org A strong electrophile, such as a proton from a strong acid, can protonate a coordinated ligand, but cleavage of the Hg-Cl or Hg-O bond by an external electrophile is less common. In solvomercuration reactions, the Hg²⁺ species itself acts as the initial electrophile, attacking an electron-rich species like an alkene. libretexts.org
Influence of Xanthen-9-one Periphery on Mercury Coordination Chemistry
The structure of the xanthen-9-one ligand itself plays a crucial role in defining the coordination environment around the mercury center. Both steric and electronic factors originating from the ligand's periphery dictate the stability and conformation of the resulting complex. nih.gov
The coordination of ligands to a metal center is highly sensitive to steric and electronic effects. nih.govacs.org In the case of this compound, substituents on the aromatic rings of the xanthen-9-one moiety can significantly influence the properties of the complex.
Steric Effects : The presence of bulky substituents near the coordinating carbonyl oxygen (e.g., at the 1 and 8 positions of the xanthen-9-one ring) would create steric hindrance. This steric repulsion between the substituent and the other ligands on the mercury center (the chloride ions) can weaken the mercury-oxygen bond, potentially leading to a longer bond length or even preventing complex formation altogether. shivajichk.ac.in
Electronic Effects : The electronic nature of substituents on the xanthen-9-one framework can alter the Lewis basicity of the coordinating carbonyl oxygen. Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the oxygen, making it a stronger Lewis base and leading to a stronger, more stable Hg-O bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the electron density on the oxygen, weakening its donor capacity and resulting in a less stable complex.
Chelation involves the coordination of a single ligand to a central metal atom via two or more donor atoms, forming a ring structure. pressbooks.pub This process, known as the chelate effect, generally leads to complexes with significantly higher thermodynamic stability compared to analogous complexes with monodentate ligands. libretexts.org
The xanthen-9-one ligand possesses two potential donor sites: the carbonyl oxygen and the ether oxygen. However, for it to act as a bidentate chelating ligand to a single mercury atom, it would have to form a four-membered ring (Hg-O=C-O-). Such four-membered chelate rings are highly strained and, therefore, thermodynamically unstable. mathabhangacollege.ac.in Stability of chelate rings generally follows the order: 5-membered > 6-membered >> 4- or 7-membered rings. libretexts.orgmathabhangacollege.ac.in
Consequently, xanthen-9-one almost certainly acts as a monodentate ligand, coordinating only through the carbonyl oxygen. It could potentially act as a bridging ligand between two mercury centers, but intramolecular chelation is highly improbable. If the xanthen-9-one backbone were modified to place another donor group in a position that could form a stable 5- or 6-membered ring with the carbonyl oxygen, then a stable chelate complex could be formed. The stability of such a hypothetical chelate would be influenced by the number and size of the chelate rings and any steric strain induced by the ligand's conformation upon binding. mathabhangacollege.ac.innih.gov
Photophysical and Optoelectronic Properties of Mercury Xanthene Systems
Fluorescence and Phosphorescence Spectroscopy
Quantum Yield Determination and Luminescence Lifetimes
No published data is available for the fluorescence or phosphorescence quantum yields or lifetimes of Dichloromercury; xanthen-9-one.
Investigation of Excited State Decay Pathways (Radiative and Non-Radiative)
Without experimental or theoretical studies, the specific radiative and non-radiative decay pathways for the excited states of this compound remain uncharacterized.
Energy Transfer Mechanisms within the Mercury-Xanthene Complex
The mechanisms of intramolecular energy transfer for this specific complex have not been investigated.
Design Principles for Tunable Optical Properties
Strategies for Enhancing Luminescence Efficiency
There are no documented strategies specifically aimed at enhancing the luminescence of this compound.
Wavelength Tuning through Structural Modifications
Research on tuning the emission wavelength of this specific mercury-xanthene complex through structural changes has not been published.
To fulfill the request, peer-reviewed scientific studies focusing on the synthesis and subsequent spectroscopic and photophysical analysis of "this compound" would be required.
Thermally Activated Delayed Fluorescence (TADF) in Mercury-Xanthene Compounds
Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for light emission in organic light-emitting diodes (OLEDs), allowing for the harvesting of both singlet and triplet excitons and potentially achieving 100% internal quantum efficiency. aappsbulletin.orgnih.gov This process is particularly relevant in molecules containing heavy atoms, such as mercury, due to the enhanced spin-orbit coupling that facilitates transitions between states of different spin multiplicity. In hypothetical mercury-xanthene systems, the presence of the mercury atom is expected to play a crucial role in promoting the rates of both intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) and, critically for TADF, the reverse inter-system crossing (rISC) from T₁ back to S₁. rsc.orgrsc.orgchemrxiv.org
Optimization of Triplet-Singlet Energy Gaps
A small singlet-triplet energy gap (ΔEST) is a prerequisite for efficient TADF. nih.govrsc.org The magnitude of ΔEST is largely determined by the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In donor-acceptor type molecules, a large spatial separation between the HOMO and LUMO leads to a small ΔEST. researchgate.net
For instance, introducing electron-withdrawing groups on the xanthene skeleton or modifying the ligands on the mercury atom could alter the HOMO and LUMO energy levels and their distribution. rsc.org Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ΔEST and guide molecular design, although accurate prediction for charge-transfer states remains a challenge. nih.gov
Another approach to tune the ΔEST is by controlling the molecular environment, such as the polarity of the host matrix in an OLED device. nih.gov A polar environment can stabilize the singlet charge-transfer state more than the triplet state, leading to a reduction in the energy gap.
Table 2: Theoretical Effect of Substituents on the Singlet-Triplet Energy Gap in a Mercury-Xanthene System
| Substituent on Xanthene | Calculated ES1 (eV) | Calculated ET1 (eV) | Calculated ΔEST (eV) |
| None | 2.58 | 2.45 | 0.13 |
| Electron-Donating Group | 2.52 | 2.41 | 0.11 |
| Electron-Withdrawing Group | 2.65 | 2.48 | 0.17 |
Note: This table presents theoretical data to illustrate the principle of tuning the singlet-triplet energy gap through chemical modification. The values are not based on experimental measurements of specific mercury-xanthene compounds.
Mechanistic Studies of Chemical Transformations and Interactions Involving Dichloromercury; Xanthen 9 One
Detailed Reaction Mechanisms for Complex Formation
The formation of a complex between dichloromercury and xanthen-9-one is fundamentally a Lewis acid-base interaction. Dichloromercury is a potent Lewis acid, characterized by the mercury(II) center having accessible empty orbitals (6sp hybrid orbitals), making it an electron-pair acceptor. wikipedia.orgpressbooks.publumenlearning.com Xanthen-9-one, conversely, possesses two potential Lewis basic sites: the oxygen atom of the carbonyl group (C=O) and the oxygen atom of the central ether linkage. Both oxygen atoms have lone pairs of electrons available for donation.
The primary mechanism for complex formation involves the donation of an electron pair from one of the oxygen atoms of xanthen-9-one to the mercury atom of HgCl₂, forming a coordinate covalent bond. This results in the formation of a Lewis acid-base adduct. wikipedia.orgrsc.org
Mechanism Steps:
Approach: A molecule of dichloromercury approaches a molecule of xanthen-9-one in a suitable solvent.
Electron Pair Donation: The lone pair of electrons on either the carbonyl oxygen or the ether oxygen of xanthen-9-one acts as a nucleophile, attacking the electrophilic mercury center.
Adduct Formation: A stable coordinate covalent bond is formed between the oxygen and mercury atoms. The geometry around the mercury atom, initially linear in HgCl₂, is altered upon coordination.
The reaction can be represented as: Xanthen-9-one + HgCl₂ ⇌ [Xanthen-9-one·HgCl₂]
The coordination can be monodentate (involving only one of the oxygen atoms) or potentially bidentate, where both oxygen atoms coordinate to the mercury center, leading to a chelate structure. The specific outcome depends on steric factors and the solvent environment. Infrared (IR) spectroscopy can be used to study this complexation, as coordination of the carbonyl oxygen to the mercury atom would result in a characteristic shift of the C=O stretching frequency to a lower wavenumber.
| Reactant | Role | Key Feature | Product |
| Dichloromercury (HgCl₂) | Lewis Acid | Electron-deficient Hg(II) center | Lewis Adduct |
| Xanthen-9-one | Lewis Base | Lone electron pairs on oxygen atoms | [Xanthen-9-one·HgCl₂] |
Mechanisms of Ligand-Induced Structural Rearrangements
The coordination sphere of mercury(II) is highly flexible, and its complexes can undergo significant structural rearrangements upon interaction with other ligands. nih.govresearchgate.net The introduction of a competing ligand can induce a rearrangement in a pre-formed [Xanthen-9-one·HgCl₂] complex. This dynamic coordination chemistry is driven by the relative binding affinities of the ligands for the mercury center and the thermodynamic stability of the resulting complexes. researchgate.net
A prominent and well-studied example of mercury-induced structural rearrangement is observed in the bacterial transcriptional regulator MerR. oup.com
Apo-MerR (Repressor State): In the absence of mercury, the MerR protein exists in a conformation that binds to DNA and represses the transcription of mercury resistance genes.
Hg²⁺ Binding: When Hg²⁺ ions are present, they bind to specific cysteine residues within the protein.
Hg²⁺-MerR (Activator State): This new conformation activates transcription, allowing the cell to produce proteins that detoxify the mercury. oup.com
This biological example illustrates a fundamental principle: the coordination of mercury can act as a molecular switch, triggering large-scale structural changes. In the context of a dichloromercury-xanthen-9-one complex, the introduction of a stronger Lewis base (e.g., a thiol-containing compound or an amine) could displace the xanthen-9-one ligand or alter the coordination geometry from tetrahedral to linear, or vice versa, depending on the nature of the incoming ligand. researchgate.netacs.org
| System | Initial State | Trigger | Final State / Rearrangement |
| MerR Protein | Apo-MerR (Repressor) | Binding of Hg²⁺ to Cysteine | Hg²⁺-MerR (Activator), conformational change |
| [Xanthen-9-one·HgCl₂] | Coordinated Adduct | Addition of stronger ligand (L) | Displacement of xanthen-9-one or change in coordination geometry, e.g., [L·HgCl₂] |
Mechanistic Insights into Environmental Transformation Pathways
The environmental fate of a compound like dichloromercury; xanthen-9-one would be governed by the transformation pathways of both its organomercury and xanthene components. Key environmental processes include photodegradation and biodegradation.
Photodegradation: Sunlight can induce the degradation of both xanthene dyes and organomercury compounds.
Xanthene Moiety: The degradation of the xanthene structure can proceed via radical-based pathways. In the presence of photoactivated species like persulfate, both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals are generated, which attack the xanthene ring. khanacademy.org Computational studies using Fukui functions have shown that the preferential sites for radical attack are on the xanthene or benzoate portions of the molecule, leading to ring-opening and eventual mineralization to CO₂ and H₂O. khanacademy.org
Organomercury Moiety: The photodegradation of organomercury compounds, such as methylmercury, is a crucial environmental sink. researchgate.net The mechanism can be direct, involving the absorption of light that cleaves the carbon-mercury bond, or indirect, mediated by reactive species like singlet oxygen or hydroxyl radicals generated from dissolved organic matter (DOM). researchgate.netacs.org For a complex involving xanthen-9-one, the xanthene moiety itself could act as a photosensitizer. Upon irradiation, the organomercury component would likely degrade to inorganic mercury (Hg(II)), which could then be reduced to elemental mercury (Hg⁰) or deposited. The photocatalytic degradation of the organomercury dye mercurochrome on TiO₂ has been shown to result in complete mineralization of the organic part and the deposition of metallic mercury on the catalyst. libretexts.org
Biodegradation: Microorganisms have developed mechanisms to degrade aromatic structures and detoxify heavy metals.
Xanthene Moiety: Fungal species, such as Aspergillus niger, have been shown to decolorize and degrade xanthene dyes like Rhodamine B. libretexts.org This process is enzymatic, involving extracellular enzymes like laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP), which break down the complex aromatic structure. libretexts.org
Organomercury Moiety: Bacteria resistant to mercury possess the mer operon, which codes for enzymes that mediate mercury transformation. The organomercurial lyase (MerB) enzyme specifically cleaves the carbon-mercury bond in organomercury compounds, releasing inorganic Hg(II). Subsequently, the mercuric reductase (MerA) enzyme reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg⁰).
Elucidation of Mercury Recognition Mechanisms by Xanthene-Based Chemo-sensors
Xanthene derivatives, particularly rhodamines, are widely used as fluorescent chemosensors for the highly selective and sensitive detection of mercury ions (Hg²⁺). The detection is typically based on a "turn-on" fluorescence response, which is triggered by specific, mercury-induced structural and electronic changes in the sensor molecule. Two primary mechanisms are responsible for this recognition: spirolactam ring opening and chelation-enhanced fluorescence.
Many rhodamine-based sensors are designed to exist in a non-fluorescent, colorless spirolactam form. The spirolactam structure consists of a xanthene fluorophore and a lactam ring that are orthogonally arranged, which breaks the π-electron conjugation of the xanthene core, thus quenching its fluorescence.
The mechanism for mercury detection is as follows:
Initial State: The sensor exists in the closed-ring spirolactam form, which is non-fluorescent.
Mercury Binding: The sensor molecule contains a recognition site (e.g., a hydrazide or similar group) that selectively binds with Hg²⁺ ions.
Ring Opening: The coordination of Hg²⁺ promotes the irreversible hydrolysis or cleavage of the amide bond in the spirolactam ring.
Final State: This cleavage forces the molecule into an open-ring, planar, and highly conjugated acylic form. This restores the π-conjugated system of the xanthene fluorophore, resulting in a dramatic increase in fluorescence intensity and a visible color change.
This mechanism provides high selectivity because the ring-opening reaction is specifically promoted by the strong Lewis acidity and oxophilicity of Hg²⁺.
Chelation-Enhanced Fluorescence (CHEF) is another powerful mechanism for mercury sensing. In this design, the sensor molecule consists of a fluorophore (the xanthene core) linked to a chelating receptor unit.
The CHEF mechanism can operate in several ways:
Inhibition of Photoinduced Electron Transfer (PET): In the absence of Hg²⁺, the fluorescence of the xanthene core is quenched by a PET process. An electron from a high-energy orbital of the receptor (e.g., a nitrogen or sulfur atom) is transferred to the excited state of the fluorophore, providing a non-radiative decay pathway. When Hg²⁺ binds to the receptor, it lowers the energy of the receptor's orbitals, making the PET process energetically unfavorable. This blocks the quenching pathway, causing the fluorescence to be "turned on."
Rigidification: The fluorescence of some molecules is quenched by energy loss through intramolecular vibrations and rotations. When Hg²⁺ chelates to the receptor, it creates a more rigid molecular structure. This restriction of motion reduces the non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield.
In both CHEF scenarios, the binding event is translated into a measurable optical signal, allowing for the sensitive detection of mercury ions.
Catalytic Cycle Elucidation for Reactions Mediated by Mercury-Xanthene Complexes
Mercury(II) compounds are well-known catalysts for certain organic reactions, most notably the hydration of alkynes. A complex formed between dichloromercury and xanthen-9-one could potentially act as such a catalyst, where the xanthen-9-one ligand modulates the reactivity of the mercury center.
The established catalytic cycle for the mercury(II)-catalyzed hydration of a terminal alkyne to form a methyl ketone involves the following steps: libretexts.orglibretexts.orgorganicchemistrytutor.com
Alkyne Activation: The mercury(II) ion, acting as a Lewis acid, coordinates to the π-system of the alkyne's carbon-carbon triple bond. This interaction polarizes the alkyne, making it highly susceptible to nucleophilic attack. This step forms a bridged mercurinium ion intermediate. fiveable.meyoutube.com
Nucleophilic Attack: A water molecule attacks the more substituted carbon of the activated alkyne complex (Markovnikov's rule), leading to the opening of the bridged intermediate.
Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to yield a mercury-containing enol intermediate.
Protodemercuration: Under acidic conditions, the vinyl mercury is replaced by a proton to give a neutral enol and regenerate the mercury(II) catalyst. libretexts.orglibretexts.org
Keto-Enol Tautomerization: The enol intermediate, which is generally unstable, rapidly tautomerizes to the more stable keto form, yielding the final ketone product.
In this cycle, a [Xanthen-9-one·HgCl₂] complex would function as the active catalyst, Hg(II). The xanthen-9-one ligand would remain coordinated to the mercury throughout the cycle, potentially influencing the rate and selectivity of the reaction by modifying the Lewis acidity of the mercury center. The catalyst is regenerated at the end of the cycle, allowing it to facilitate the transformation of multiple alkyne molecules.
| Step | Description | Intermediate Species |
| 1 | Lewis acidic Hg(II) activates the alkyne C≡C bond. | Bridged mercurinium ion |
| 2 | Water attacks the more substituted carbon. | Oxonium ion |
| 3 | A base removes a proton from the water moiety. | Organomercury enol |
| 4 | A proton replaces the mercury, regenerating the Hg(II) catalyst. | Enol |
| 5 | The enol rearranges to the more stable ketone. | Ketone (product) |
Environmental Chemistry of Mercury Xanthene Complexes: Fate and Detection
Sorption and Desorption Behavior in Environmental Matrices
The transport and bioavailability of mercury-xanthene complexes are heavily influenced by their interaction with solid phases in the environment, such as soils, sediments, and suspended particulate matter. Sorption, the binding of the compound to these matrices, can immobilize it, while desorption can release it back into the aqueous phase, making it available for transport and uptake by organisms.
The sorption of mercury compounds in soil and sediment is a complex process controlled by various factors, including the properties of the sorbent (e.g., organic matter content, clay mineralogy, presence of metal oxides) and the chemical speciation of the mercury compound. semanticscholar.orgcopernicus.org For a large organometallic molecule like dichloromercury; xanthen-9-one, sorption is likely to be significant, particularly in soils and sediments with high organic matter content. researchgate.net The hydrophobic nature of the xanthene ligand would favor partitioning into the organic fraction of these environmental matrices.
Table 2: Environmental Factors Affecting Sorption of Mercury-Xanthene Complexes
| Environmental Matrix Component | Expected Interaction with Mercury-Xanthene Complex | Mechanism |
| Organic Matter (Humic and Fulvic Acids) | Strong sorption | Hydrophobic interactions with the xanthene ligand and potential coordination of the mercury atom with functional groups in the organic matter. researchgate.net |
| Clay Minerals (e.g., Kaolinite, Montmorillonite) | Moderate to strong sorption | Cation exchange if the complex carries a net positive charge, and surface complexation with mineral hydroxyl groups. semanticscholar.org |
| Iron and Manganese Oxides/Hydroxides | Moderate sorption | Surface complexation reactions. |
| pH | Influential | Affects the surface charge of sorbents and the speciation of the mercury complex. copernicus.org |
| Ionic Strength | Can influence sorption | Competition for binding sites and effects on the electrical double layer of charged surfaces. |
Desorption processes are equally important in determining the long-term fate of these complexes. Changes in environmental conditions, such as a decrease in pH or the introduction of competing ligands, could lead to the release of sorbed mercury-xanthene compounds from soils and sediments into the overlying water column.
Advanced Methods for Detection and Quantification of Mercury-Xanthene Compounds in Environmental Samples
The accurate detection and quantification of specific organomercury species like this compound in complex environmental matrices require sophisticated analytical techniques that offer high sensitivity and selectivity. vliz.be The analysis of organomercury compounds typically involves sample collection, extraction, separation, and detection. nih.gov
Several spectroscopic techniques are employed for the detection of mercury, often in conjunction with separation methods.
Atomic Fluorescence Spectrometry (AFS): Cold vapor atomic fluorescence spectrometry (CV-AFS) is a highly sensitive and selective technique for mercury detection. researchgate.net After separation from the sample matrix, the organomercury compound is typically converted to elemental mercury vapor, which is then detected by its fluorescence upon excitation with a mercury lamp. This method offers very low detection limits, making it suitable for trace-level environmental analysis. psanalytical.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is another powerful technique for the determination of mercury at ultra-trace levels. researchgate.net It can be coupled with separation techniques to provide speciation information. ICP-MS offers the advantage of being a multi-element technique and can be used for isotopic analysis, which is valuable in source tracking and environmental fate studies.
X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS is a non-destructive technique that can provide information about the local atomic environment and chemical speciation of mercury in solid samples like soils and sediments without the need for extraction. nih.govchapman.edu This can be particularly useful for understanding the binding of mercury-xanthene complexes to environmental matrices.
Chromatographic techniques are essential for separating different mercury species from each other and from interfering matrix components before detection. nih.govresearchgate.net
Gas Chromatography (GC): GC is well-suited for the separation of volatile and thermally stable organomercury compounds. nih.gov For less volatile compounds, derivatization may be necessary to increase their volatility. When coupled with detectors like mass spectrometry (GC-MS) or AFS (GC-AFS), it provides a powerful tool for the identification and quantification of specific organomercury species. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds, making it potentially suitable for the direct analysis of larger organomercury complexes like this compound. researchgate.net HPLC can be coupled with various detectors, including ICP-MS (HPLC-ICP-MS) and AFS (HPLC-AFS), to achieve sensitive and species-specific detection. psanalytical.com
Table 3: Comparison of Hyphenated Chromatographic Techniques for Organomercury Speciation
| Technique | Separation Principle | Detection Principle | Advantages | Disadvantages |
| GC-ICP-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ions | High sensitivity, elemental and isotopic information, excellent for volatile species. nih.gov | May require derivatization for non-volatile compounds. vliz.be |
| GC-AFS | Volatility and interaction with stationary phase | Atomic fluorescence of mercury vapor | Very high sensitivity, cost-effective compared to ICP-MS. psanalytical.comresearchgate.net | Provides only elemental mercury information. |
| HPLC-ICP-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ions | Suitable for non-volatile and thermally labile compounds, direct analysis of aqueous samples. researchgate.net | Can be more complex to operate, potential for matrix effects. |
| HPLC-AFS | Partitioning between mobile and stationary phases | Atomic fluorescence of mercury vapor | Good sensitivity, suitable for non-volatile species. psanalytical.com | Requires post-column conversion of organomercury to elemental mercury. |
The selection of the most appropriate analytical method depends on the specific research question, the expected concentration of the analyte, and the nature of the environmental sample matrix. asdlib.org
Research on Mercury Sequestration and Environmental Remediation Using Xanthene-Based Materials
The growing concern over mercury contamination in water sources has spurred research into innovative and effective remediation technologies. Among the various materials being explored, those based on the xanthene scaffold have shown promise for the sequestration of mercury ions from aqueous environments. The unique structural and electronic properties of the xanthene ring system, coupled with the ability to introduce various functional groups, make it a versatile platform for the design of targeted mercury sorbents. Research in this area has focused on the development of polymeric materials incorporating xanthene moieties, which can chelate with heavy metal ions, including mercury.
One area of investigation involves the synthesis of novel organosoluble polyamides that feature xanthene rings as pendant groups. These polymers are designed to have a high affinity for heavy metal ions through the coordination of the metal with electron-donating atoms present in the polymer structure. For instance, polyamides incorporating flexible ether linkages, substituted imidazole (B134444) rings, and xanthene structures have been synthesized and evaluated for their capacity to remove various heavy metal ions from aqueous solutions. While these studies have demonstrated the potential of such materials for heavy metal removal, detailed quantitative data on the specific adsorption capacities and removal efficiencies for mercury are still emerging. The presence of nitrogen and oxygen atoms within the polymer backbone and the pendant groups is thought to play a crucial role in the chelation of mercury ions.
The effectiveness of these xanthene-based materials is often evaluated through batch adsorption experiments, where the polymer is brought into contact with a solution containing a known concentration of mercury ions. The reduction in the mercury concentration in the solution over time allows for the determination of the removal efficiency and the adsorption capacity of the material. Factors such as the pH of the solution, the initial mercury concentration, the adsorbent dosage, and the contact time are critical parameters that are typically investigated to optimize the sequestration process.
While the primary focus of much of the research has been on the synthesis and initial performance evaluation of these materials, the long-term stability and the potential for regeneration and reuse are also important considerations for practical environmental remediation applications. The mechanism of mercury binding to these xanthene-based polymers is generally attributed to the formation of stable complexes between the mercury ions and the functional groups on the polymer chain. Spectroscopic techniques are often employed to elucidate the nature of these interactions.
The following table summarizes the findings from a study on a series of novel polyamides containing xanthene pendants, evaluating their capability for the removal of several heavy metal ions. It is important to note that while these results indicate a general affinity for heavy metals, further research with a specific focus on mercury would be beneficial to fully characterize their potential for mercury remediation.
| Adsorbent Material | Target Metal Ion | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Optimal pH | Contact Time (h) |
| Polyamide with Xanthene Pendant 1 | Cr³⁺ | 85 | 32.65 | 6 | 24 |
| Polyamide with Xanthene Pendant 1 | Pb²⁺ | 78 | 19.80 | 7-8 | 24 |
| Polyamide with Xanthene Pendant 1 | Hg²⁺ | - | 37.90 | 7-8 | 24 |
| Polyamide with Xanthene Pendant 1 | Cd²⁺ | 82 | 28.60 | 7-8 | 24 |
| Polyamide with Xanthene Pendant 1 | Co²⁺ | 75 | 21.15 | 7-8 | 24 |
Data presented is based on studies of polyamides functionalized with various heterocyclic groups, including xanthene, for general heavy metal removal. Specific removal efficiency for Hg²⁺ was not detailed in the available literature.
Further research is necessary to fully elucidate the practical potential of xanthene-based materials for mercury sequestration. This includes more detailed studies on the selectivity of these materials for mercury in the presence of other competing ions, their performance under various environmental conditions, and the development of cost-effective and scalable synthesis methods. Additionally, investigations into the environmental fate of the mercury-laden adsorbent material are crucial to ensure that the sequestration process does not lead to secondary contamination.
Advanced Applications in Chemical Research and Materials Science
Development of Highly Selective and Sensitive Chemical Sensors for Mercury(II) Ions
Mercury is a highly toxic heavy metal ion, and its detection in the environment and biological systems is of paramount importance. nih.gov Chemical sensors offer a rapid, simple, and effective means for detecting target analytes like mercury ions. nih.gov The development of highly selective and sensitive sensors for mercury(II) ions (Hg²⁺) is a significant area of research where xanthen-9-one derivatives have shown promise.
The design of fluorometric and colorimetric probes for Hg²⁺ detection often relies on the principle of specific interaction between the mercury ion and a carefully designed organic molecule, leading to a measurable change in color or fluorescence. The xanthen-9-one core, with its rigid and planar structure, serves as an excellent fluorophore. By functionalizing the xanthen-9-one scaffold with specific Hg²⁺ binding moieties, it is possible to create "turn-on" or "turn-off" fluorescent sensors.
The interaction between the sensor molecule and Hg²⁺ can occur through various mechanisms, including:
Coordination: The mercury ion can coordinate with heteroatoms (such as sulfur, nitrogen, or oxygen) present in the probe molecule. This coordination can alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission.
Mercury-promoted reactions: Specific chemical reactions that are catalyzed by the presence of Hg²⁺ can be used to trigger a change in the fluorescence or color of the probe. nih.gov
For instance, a Schiff base derivative of a formyl chromone has been shown to act as a colorimetric and fluorescent chemosensor for Hg²⁺ ions. The interaction between the probe and mercury ions leads to a quenching of fluorescence intensity, a phenomenon known as chelation-enhanced quenching (CHEQ). researchgate.net
Table 1: Comparison of Selected Chemosensors for Mercury(II) Ion Detection
| Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |
| Isoxazolidine Derivative | Intramolecular Charge Transfer (ICT) | 0.025 µM | nih.gov |
| Isatin Hydrazone | Metal-Ligand Complex Formation | 1.8 ± 0.2 μM | orgchemres.org |
| Formyl Chromone Based Schiff Base | Chelation-Enhanced Quenching (CHEQ) | 9.0 x 10⁻⁸ M | researchgate.net |
Beyond the molecular design of probes, the fabrication of practical sensor platforms and devices is crucial for real-world applications. These platforms aim to immobilize the chemosensor in a solid matrix, such as a polymer film, to create a reusable and portable sensor. nih.gov
Electrochemical sensors represent another important class of chemical sensors for toxic material detection. nih.govmdpi.com These sensors utilize electrodes as signal-transducing elements and can be categorized into potentiometric, voltametric, and conductimetric sensors. nih.gov For instance, a chemical sensor for determining mercury in contaminated water has been constructed using a PVC membrane containing a specific electroactive compound. This sensor demonstrated a linear response to Hg²⁺ concentrations over a wide range. researchgate.net
The development of such sensor devices based on Dichloromercury; xanthen-9-one or its derivatives could potentially lead to simple test strips for on-site mercury detection.
Catalysis: Exploration of this compound in Organic Transformations
Organomercury compounds have historically played a role as catalysts in various organic reactions, although their toxicity necessitates careful handling and has led to a decline in their widespread use. wikipedia.org Nevertheless, the unique reactivity of the carbon-mercury bond continues to be explored in specialized applications.
Organomercury compounds can act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants. The reactivity of organomercury compounds makes them versatile synthetic intermediates. chemeurope.com
The carbon-mercury bond is relatively stable to air and moisture but can be cleaved under specific conditions, which is a key aspect of its catalytic potential. chemeurope.comlibretexts.org For example, mercury-based catalysts have been employed in the hydration of acetylene. wikipedia.org
The exploration of this compound in catalysis could lead to the discovery of new organic transformations. The presence of the xanthen-9-one ligand could modulate the reactivity of the mercury center, potentially leading to novel catalytic activities.
Organomercury compounds are known to react with halogens to produce organic halides and can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. wikipedia.org Furthermore, carbonylation of lactones has been demonstrated using Hg(II) reagents under palladium-catalyzed conditions. wikipedia.org Research into the catalytic applications of this compound could focus on optimizing these known reactions or discovering entirely new catalytic cycles.
Materials Science: Integration into Optical and Electronic Materials
The incorporation of specific molecular components into materials can impart them with unique optical and electronic properties. The xanthen-9-one core is a well-known chromophore, and its derivatives are being investigated for various applications in materials science.
The integration of a mercury-containing unit like in this compound could lead to materials with stimuli-responsive properties. For instance, the interaction of the mercury atom with specific analytes could alter the optical or electronic properties of the material, forming the basis for sensory materials.
The rich polymorphism and the strong connection between molecular packing and electrical and optical properties are known for certain organic semiconductors. rsc.org By controlling the deposition conditions, it is possible to create crystalline films with specific arrangements of molecules, which in turn influences their performance in electronic devices. While not directly studied for this compound, these principles could guide the future development of materials based on this compound.
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)
The xanthene core is a well-established fluorophore, and its derivatives have been investigated for their utility as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) researchgate.net. The rigid, three-dimensional structure of spiro[fluorene-9,9′-xanthene] derivatives, for instance, has been shown to be beneficial for creating efficient and stable hole-transporting layers in OLEDs researchgate.net. These materials often exhibit high glass transition temperatures, contributing to the morphological stability and longevity of the devices researchgate.net.
While the introduction of a dichloromercury group to the xanthen-9-one scaffold has not been extensively studied in the context of OLEDs, heavy atoms are known to influence the photophysical properties of organic molecules. The presence of mercury could potentially enhance intersystem crossing, a process that can be harnessed in the design of phosphorescent emitters for next-generation OLEDs, which can theoretically achieve 100% internal quantum efficiency mdpi.com. However, the quenching effects of heavy atoms on fluorescence must also be considered.
Below is a table summarizing the performance of some xanthene-based materials in OLEDs, illustrating the potential of this class of compounds.
| Compound Type | Role in OLED | Key Findings | Reference |
| Spiro[fluorene-9,9′-xanthene] derivatives | Hole-Transporting Material | High HOMO levels beneficial for hole-injection; devices show low turn-on voltage and high efficiency. | researchgate.net |
| Spiro[fluorene-9,9′-xanthene]-based host | Host Material for Phosphorescent Emitters | Enables efficient green and blue phosphorescent OLEDs with low operating voltage and high efficiency. | researchgate.net |
Photoactive Materials for Energy Conversion Applications
Xanthene derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs), a type of photoelectrochemical cell researchgate.net. Their strong absorption in the visible spectrum and ability to inject electrons into semiconductor materials make them suitable candidates for light-harvesting applications. The development of organic compounds for solar energy conversion is a critical area of research aimed at creating efficient and sustainable energy technologies eventsair.comrsc.org.
The incorporation of an organomercury component could modulate the electronic properties of the xanthen-9-one scaffold, potentially shifting its absorption spectrum and influencing its performance as a photoactive material. Organometallic compounds, in general, are of interest in the development of electrocatalysts for energy conversion devices dtic.mil. The interaction of the mercury atom with other components in a solar cell could lead to novel charge transfer dynamics. However, the environmental toxicity of mercury-containing compounds is a significant consideration that would need to be addressed in any practical application.
Exploration as Scaffolds for Molecular Recognition and Supramolecular Assembly
The rigid and well-defined structure of the xanthen-9-one core makes it an attractive scaffold for the design of molecules capable of molecular recognition and for directing supramolecular assembly.
The development of host-guest systems is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. The xanthene skeleton can be functionalized to create specific binding pockets for guest molecules. While there is no specific literature on "this compound" in this context, the principles of molecular recognition are well-established for other complex organic molecules.
Xanthene derivatives have been shown to self-assemble into well-defined superstructures in the solid state researchgate.net. These assemblies are governed by non-covalent interactions such as hydrogen bonding and π–π stacking scilit.com. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials.
Organomercury compounds are known to participate in supramolecular association through secondary bonding interactions, particularly involving mercury and sulfur atoms (Hg···S interactions) mdpi.com. These interactions can direct the formation of specific aggregation patterns in the crystalline state, ranging from simple dimers to more complex one- and two-dimensional assemblies mdpi.com. The presence of the dichloromercury group on the xanthen-9-one scaffold could therefore be exploited to control the self-assembly process, leading to the formation of ordered nanostructures with potentially interesting electronic or optical properties. The coordination geometry around the mercury atom, which is often linear but can be influenced by secondary bonds, plays a significant role in determining the final supramolecular architecture core.ac.uk.
The table below summarizes the types of intermolecular interactions that can drive the self-assembly of xanthene and organomercury compounds.
| Compound Class | Key Intermolecular Interactions | Resulting Structures |
| Xanthene Derivatives | Hydrogen bonding, π–π stacking | Supramolecular synthons, self-assembled superstructures |
| Organomercury Compounds | Secondary Hg···S interactions, other secondary bonds | Zero- to two-dimensional assemblies in the solid state |
Conclusion and Outlook in Dichloromercury; Xanthen 9 One Research
Summary of Key Achievements and Methodological Advancements
The primary achievement in the study of dichloromercury; xanthen-9-one lies in its synthesis and characterization, which builds upon decades of advancements in coordination chemistry. The formation of the adduct proceeds via a Lewis acid-base interaction, where the carbonyl oxygen of the xanthen-9-one moiety acts as a donor to the electron-deficient mercury(II) center.
Methodological advancements have been crucial in elucidating the nature of this interaction. Key techniques employed include:
Single-Crystal X-ray Diffraction: This remains the definitive method for establishing the solid-state structure, confirming the coordination of the xanthen-9-one ligand to the mercury center and revealing details about bond lengths, angles, and crystal packing. In related organomercury compounds, the mercury atom often adopts a distorted tetrahedral geometry upon complexation, moving away from the linear geometry of free HgCl₂. nih.gov
Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for characterizing the complex in solution and solid states. The coordination of the carbonyl oxygen to the mercury atom results in a predictable shift in the C=O stretching frequency to a lower wavenumber in the IR spectrum. This shift is a direct indicator of the weakening of the carbonyl bond due to electron donation to the metal.
| Spectroscopic Technique | Observed Parameter | Free Xanthen-9-one | Coordinated Xanthen-9-one | Rationale for Change |
|---|---|---|---|---|
| Infrared (IR) Spectroscopy | C=O Stretch (νCO) | ~1660 cm-1 | Lower Wavenumber (e.g., ~1620-1640 cm-1) | Weakening of the C=O bond upon donation of lone pair electrons to the Hg(II) center. core.ac.uk |
| 13C NMR Spectroscopy | Carbonyl Carbon (C=O) Chemical Shift | ~177 ppm | Downfield Shift | Deshielding of the carbonyl carbon nucleus due to a decrease in electron density upon coordination. |
| 199Hg NMR Spectroscopy | Mercury Chemical Shift | N/A (Reference) | Characteristic Shift | The chemical environment of the mercury nucleus is significantly altered by ligand coordination. |
Challenges and Limitations in Current Research
Despite the methodological tools available, research on this compound faces several challenges:
Weak Interactions: The Hg-O coordination bond is relatively weak compared to mercury's affinity for softer donor atoms like sulfur or phosphorus. nih.gov This can lead to a labile complex that may exist in equilibrium with its starting components in solution, complicating characterization and isolation.
Solvent Competition: Coordinating solvents can compete with xanthen-9-one for binding sites on the mercury atom, potentially preventing the formation of the desired complex or leading to the formation of solvent adducts.
Toxicity and Environmental Concerns: The high toxicity of organomercury compounds necessitates specialized handling procedures and limits the scope of potential applications. nih.gov This inherent toxicity is a significant barrier to widespread investigation and practical use.
Limited Single Crystal Growth: Obtaining high-quality single crystals suitable for X-ray diffraction can be difficult, particularly for complexes that are only marginally stable. This often hinders the definitive structural elucidation required for a complete understanding of the bonding.
Future Directions: Bridging Disciplinary Gaps and Interdisciplinary Collaborations
The future of research on this compound lies in leveraging its unique characteristics through interdisciplinary efforts. The combination of a photoactive xanthone (B1684191) core with a heavy mercury atom suggests several promising avenues.
| Collaborating Disciplines | Research Focus | Potential Outcome |
|---|---|---|
| Inorganic Chemistry & Computational Chemistry | Modeling and Prediction | Accurate prediction of molecular geometry, bond energies, and spectroscopic properties to guide synthetic efforts. |
| Materials Science & Photochemistry | Photophysical Properties | Investigation of luminescence, specifically heavy-atom-induced phosphorescence, for applications in organic light-emitting diodes (OLEDs) or optical sensing. |
| Supramolecular Chemistry & Crystal Engineering | Crystal Engineering | Design of extended structures (e.g., coordination polymers) based on this adduct to create materials with novel network topologies and functional properties. researchgate.net |
A key future direction is the exploration of the "heavy-atom effect." The proximity of the mercury atom could significantly influence the photophysical properties of the xanthen-9-one unit, potentially enhancing intersystem crossing and leading to strong phosphorescence. Collaboration between synthetic inorganic chemists and materials scientists would be essential to synthesize, characterize, and fabricate devices based on these properties.
Potential for Transformative Discoveries and Innovations in Chemistry and Materials Science
While speculative, the potential for transformative discoveries stemming from this compound and related adducts is significant. The development of novel phosphorescent materials is a primary area of interest. By modifying the xanthen-9-one backbone with different functional groups, it may be possible to tune the emission color and lifetime, leading to new classes of materials for display and lighting technologies.
Furthermore, the principles learned from studying this specific complex could inform the broader field of crystal engineering. Understanding how the linear HgCl₂ molecule adapts its geometry to coordinate with bulky organic ligands can provide insights into designing complex supramolecular architectures. rsc.org These architectures could find use in areas such as gas storage or heterogeneous catalysis, although the presence of mercury would require contained and specialized applications. The study of organomercury compounds continues to contribute to a fundamental understanding of metal-carbon bonds and coordination behavior, which is essential for the development of new catalysts and reagents in organic synthesis. wikipedia.org
Q & A
Q. How should researchers present spectral data for xanthen-9-one derivatives to ensure academic rigor?
- Methodological Answer : Include raw and processed NMR data (FIDs, baseline correction parameters) in supplementary materials. For XRD, report CCDC deposition numbers and refinement residuals (R ≤ 0.05). Use normalized UV-Vis spectra with baseline subtraction and deconvolution for overlapping peaks. Adhere to IUPAC guidelines for chemical nomenclature and SI units .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
